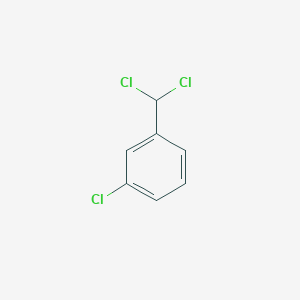

1-Chloro-3-(dichloromethyl)benzene

説明

1-Chloro-3-(dichloromethyl)benzene, also known as 3-Chlorobenzal Chloride, is an organic compound with the molecular formula C7H5Cl3 . It has an average mass of 195.474 Da and a monoisotopic mass of 193.945679 Da . It is used as an organic synthesis intermediate .

Molecular Structure Analysis

The molecular structure of 1-Chloro-3-(dichloromethyl)benzene consists of a benzene ring with a chlorine atom and a dichloromethyl group attached to it . The exact positions of these groups on the benzene ring can be represented by the SMILES notationc1cc(cc(c1)Cl)C(Cl)Cl . Physical And Chemical Properties Analysis

1-Chloro-3-(dichloromethyl)benzene is a dense liquid (density: 1.4 g/cm³) with a boiling point of 233.6°C at 760 mmHg . It has a vapor pressure of 0.1 mmHg at 25°C and an enthalpy of vaporization of 45.1 kJ/mol . Its flash point is 145.2°C . The compound has a logP value of 3.24, indicating its lipophilic nature . It is slightly soluble in water with a solubility of 37.42 mg/L at 25°C .科学的研究の応用

Hydrolysis Process Enhancement

Hydrolysis of 2-Chlorobenzal chloride is the primary production method of 2-chlobrobenzaldehyde in industry . However, the traditional reactor technologies and reaction processes used in this method are underdeveloped, resulting in low efficiency during the hydrolysis process . To enhance the hydrolytic reactors used in industrial production, ANSYS software was utilized to simulate and analyze the dispersion characteristics of droplets in the reactor . The results showed that there was a log-linear relationship between the D 32 of the dispersed phase and the stirring speed in different systems .

Development of UV-Resistant Multilayer Film

Carboxymethyl cellulose (CMC) and polylactic acid (PLA) are recognized for their environmental friendliness . By merging them into a composite film, packaging solutions can be designed with good performance . However, the inherent interface disparity between CMC and PLA poses a challenge, and there may be layer separation issues . This challenge is mitigated by incorporating tannin acid and ferric chloride in the fabrication of the CMC−PLA . The resulting CMC/TA−PLA/Fe multilayer film, devoid of any layer separation, exhibits exceptional mechanical strength, with a tensile strength exceeding 70 MPa, a high contact angle of 105°, and superior thermal stability . Furthermore, the CMC/TA−PLA/Fe film demonstrates remarkable efficacy in blocking ultraviolet light, effectively minimizing the discoloration of various wood surfaces exposed to UV aging .

Synthesis of Biologically Active Natural Products

3-Substituted phthalides are vital molecules owing to their fascinating biological activity . They play a key role in the development of important biologically active natural products .

Safety and Hazards

作用機序

Biochemical Pathways

Chlorinated compounds can interfere with various biochemical processes, including those involved in the metabolism of lipids, proteins, and nucleic acids .

Pharmacokinetics

Its metabolism and excretion would depend on the specific enzymes and transporters it interacts with .

Result of Action

Chlorinated compounds can cause various cellular effects, including oxidative stress, dna damage, and disruption of cell membrane integrity .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 3-Chlorobenzal Chloride. For instance, its reactivity may increase at higher temperatures or under acidic conditions .

特性

IUPAC Name |

1-chloro-3-(dichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3/c8-6-3-1-2-5(4-6)7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNQJGLSENYFQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164789 | |

| Record name | 1-Chloro-3-(dichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15145-69-4 | |

| Record name | 1-Chloro-3-(dichloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15145-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-(dichloromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015145694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-(dichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-(dichloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-](/img/structure/B81063.png)